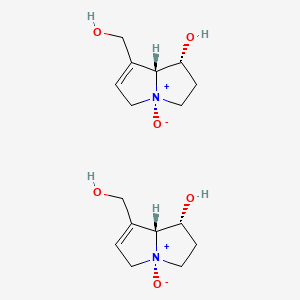
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol, commonly referred to as Retronecine N-oxide (CAS No. 6870-33-3), is a compound of significant interest due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol |
| Melting Point | 214-215 °C (decomp) |
| pKa | 13.66 ± 0.40 (Predicted) |
Retronecine N-oxide exhibits various biological activities that can be attributed to its structural characteristics. The compound has been shown to interact with several biological targets, including:
- Antimicrobial Activity : Studies indicate that Retronecine N-oxide possesses antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell walls and interference with metabolic pathways.
- Cytotoxic Effects : Research has demonstrated that Retronecine N-oxide can induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
- Neuroprotective Properties : Emerging evidence suggests that Retronecine N-oxide may offer neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
Several studies have explored the biological effects of Retronecine N-oxide:
-
Antimicrobial Study :
- Objective : To evaluate the antibacterial efficacy of Retronecine N-oxide against Staphylococcus aureus.
- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Results : An IC50 value of 15 µM was observed, demonstrating potent cytotoxicity and potential as an anticancer agent.
-
Neuroprotection Research :
- Objective : To investigate the protective effects against oxidative stress in SH-SY5Y neuroblastoma cells.
- : Retronecine N-oxide reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions.
Pharmacological Applications
Given its diverse biological activities, Retronecine N-oxide holds promise for various therapeutic applications:
- Antibiotic Development : Its antimicrobial properties could lead to the development of new antibiotics, particularly against resistant strains.
- Cancer Therapy : The cytotoxicity against cancer cells suggests potential use in chemotherapeutic formulations.
- Neurodegenerative Disease Treatment : Its neuroprotective effects may be beneficial in treating conditions like Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
6870-33-3 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC 名称 |
(1R,4S,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |
InChI |
InChI=1S/C8H13NO3/c10-5-6-1-3-9(12)4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-,9-/m1/s1 |
InChI 键 |
VUMAFSXBFDKENO-IWSPIJDZSA-N |
SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] |
手性 SMILES |
C1C[N@@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-] |
规范 SMILES |
C1C[N+]2(CC=C(C2C1O)CO)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















